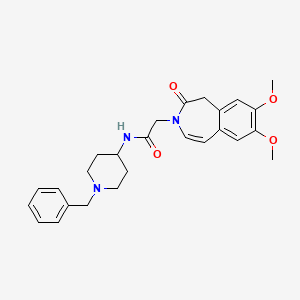

N-(1-benzylpiperidin-4-yl)-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide

Description

N-(1-Benzylpiperidin-4-yl)-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide is a synthetic small molecule characterized by a benzazepin core substituted with 7,8-dimethoxy groups and a 1-benzylpiperidin-4-yl acetamide side chain. The 7,8-dimethoxy groups on the benzazepin ring may enhance lipophilicity and blood-brain barrier penetration, critical for central nervous system (CNS)-targeted agents.

Properties

Molecular Formula |

C26H31N3O4 |

|---|---|

Molecular Weight |

449.5 g/mol |

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)acetamide |

InChI |

InChI=1S/C26H31N3O4/c1-32-23-14-20-8-13-29(26(31)16-21(20)15-24(23)33-2)18-25(30)27-22-9-11-28(12-10-22)17-19-6-4-3-5-7-19/h3-8,13-15,22H,9-12,16-18H2,1-2H3,(H,27,30) |

InChI Key |

IIBJVVOQJNKEOB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C=CN(C(=O)CC2=C1)CC(=O)NC3CCN(CC3)CC4=CC=CC=C4)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives under high pressure and temperature conditions.

Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

Synthesis of the Benzazepine Moiety: The benzazepine structure is formed through a cyclization reaction involving appropriate precursors, often under acidic or basic conditions.

Coupling Reaction: The final step involves coupling the benzylpiperidine and benzazepine intermediates using acetic anhydride or acetyl chloride to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can target the carbonyl group in the benzazepine moiety, using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group, facilitated by reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Formation of carboxylic acids or aldehydes from methoxy groups.

Reduction: Conversion of ketones to alcohols.

Substitution: Introduction of various functional groups at the benzyl position.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of complex organic molecules.

Biology

In biological research, N-(1-benzylpiperidin-4-yl)-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide is investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

The compound shows promise in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features suggest potential activity as a central nervous system agent, possibly influencing neurotransmitter pathways.

Industry

In the industrial sector, this compound could be used in the synthesis of advanced materials or as an intermediate in the production of other complex molecules.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide involves its interaction with specific molecular targets. The piperidine ring may interact with neurotransmitter receptors, while the benzazepine moiety could influence enzyme activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Analogues and Key Differences

The compound’s structural uniqueness lies in its benzazepin core and acetamide linker. Below is a comparative analysis with similar compounds from published literature and patents:

Pharmacological Implications

- Target Compound vs. Compound 23 (): The benzazepin core in the target compound replaces the indolinone group in Compound 23. The 7,8-dimethoxy substituents likely improve solubility and target engagement compared to the unsubstituted indolinone, which may exhibit faster metabolic clearance . The benzylpiperidine moiety in both compounds suggests acetylcholinesterase (AChE) inhibition, a common AD therapeutic strategy.

- Target Compound vs. In contrast, the target compound’s acetamide linker and dimethoxybenzazepin core may favor different binding conformations, possibly targeting muscarinic or serotonin receptors instead of kinases .

Biological Activity

N-(1-benzylpiperidin-4-yl)-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide is a compound that has garnered attention for its potential biological activity, particularly in the context of neuropharmacology and cancer research. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

- Molecular Formula : C28H38N6O2

- Molecular Weight : 490.64 g/mol

- CAS Number : 935693-62-2

The compound is believed to interact with various neurotransmitter systems, primarily through modulation of acetylcholine receptors. Its structural similarity to donepezil, a well-known acetylcholinesterase inhibitor, suggests it may also possess similar mechanisms in enhancing cholinergic signaling.

Neuropharmacological Effects

Research indicates that compounds related to this compound exhibit significant activity against acetylcholinesterase (AChE), which is critical in Alzheimer's disease treatment. For instance, a study reported that derivatives of benzylpiperidine demonstrated notable AChE inhibition with IC50 values in the nanomolar range .

Anticancer Activity

In vitro studies have shown that related compounds exhibit cytotoxic effects on various cancer cell lines. For example, certain benzylpiperidine derivatives demonstrated potent cytotoxicity against colon cancer cells (HCT116 and HT29) and oral squamous cell carcinomas . The mechanism appears to involve apoptosis induction and cell cycle arrest.

Data Summary

Case Studies

A notable case study involved the synthesis and evaluation of a series of compounds based on the structure of this compound. Researchers found that modifications in the benzazepine moiety significantly influenced the biological activity, leading to enhanced AChE inhibition and improved cytotoxic profiles against cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.